3-Fluoroquinoline-8-carbonitrile
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Overview
Description
3-Fluoroquinoline-8-carbonitrile is an organic compound with the molecular formula C10H5FN2 and a molecular weight of 172.16 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Scientific Research Applications
3-Fluoroquinoline-8-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound finds applications in the production of dyes, agrochemicals, and liquid crystals.
Safety and Hazards
Future Directions
Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .
Mechanism of Action
Target of Action
The primary targets of 3-Fluoroquinoline-8-carbonitrile are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to DNA synthesis. By blocking the progress of the replication fork, it disrupts the normal process of DNA replication, leading to the death of the bacterial cell .
Pharmacokinetics
It is known that quinolones, a class of compounds to which this compound belongs, generally have high gi absorption and are bbb permeant . . These properties can impact the bioavailability of this compound.
Result of Action
The result of the action of this compound at the molecular and cellular level is the inhibition of bacterial DNA synthesis. This leads to the cessation of bacterial growth and eventually, the death of the bacterial cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution within the body. Additionally, the presence of other substances, such as food or other drugs, can also affect the pharmacokinetics of this compound .
Preparation Methods
The synthesis of 3-Fluoroquinoline-8-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a quinoline ring. This can be done by reacting 3-aminoquinoline with a fluorinating agent . Another method involves the cyclization of appropriate precursors under specific conditions, such as using nanostructured TiO2 photocatalysts under microwave irradiation . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Fluoroquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction can lead to the formation of quinoline-8-methylamine derivatives.
Comparison with Similar Compounds
3-Fluoroquinoline-8-carbonitrile can be compared with other similar compounds such as:
8-Fluoroquinoline-3-carbonitrile: Another fluorinated quinoline derivative with similar molecular weight and structure.
3,5-Difluoroquinoline: A compound with two fluorine atoms on the quinoline ring, which may exhibit different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
3-fluoroquinoline-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIUYNARBCXFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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